Recombinant Staphylococcal Protein A

Antibody purification Affinity chromatography Immunoprecipitation

Recombinant Staphylococcal Protein A (rSPA) encompasses a family of engineered affinity ligands derived from the IgG-binding domains of Staphylococcus aureus Protein A, expressed heterologously—most commonly in E. coli—and deployed as the industry-standard capture ligand for monoclonal antibody (mAb) and Fc-fusion bioprocessing.

Molecular Formula
Molecular Weight 30 kDa
Cat. No. B1558822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecombinant Staphylococcal Protein A
SynonymsProtein A
Molecular Weight30 kDa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageStore the recombinant protein A product at below -20°C. Avoid multiple freeze-thaw cycles and exposure to frequent temperature changes.

Recombinant Staphylococcal Protein A Procurement Guide: Core Specifications and In-Class Positioning


Recombinant Staphylococcal Protein A (rSPA) encompasses a family of engineered affinity ligands derived from the IgG-binding domains of Staphylococcus aureus Protein A, expressed heterologously—most commonly in E. coli—and deployed as the industry-standard capture ligand for monoclonal antibody (mAb) and Fc-fusion bioprocessing [1]. rSPA-based resins now dominate the downstream purification market because their engineered domain architectures (e.g., tetrameric Z-domain, alkali-stabilized C-domain multimers) deliver quantifiably superior alkaline stability, dynamic binding capacity (DBC), and ligand-leakage control compared with native Protein A or first-generation recombinant constructs [2]. Selecting a specific rSPA variant is a consequential procurement decision: the measurable differentiators discussed below directly govern column lifetime, cleaning-in-place (CIP) compatibility with 0.1–1.5 M NaOH, host-cell protein clearance, and overall cost-of-goods in GMP manufacturing.

Why Recombinant Staphylococcal Protein A Variants Cannot Be Interchanged Without Quantitative Performance Loss


Although all members of the Protein A superfamily bind the Fc region of IgG, procurement decisions predicated on generic interchangeability are indefensible because discrete sequence modifications produce order-of-magnitude differences in alkaline stability, ligand leakage, and species/subclass binding breadth [1]. For example, the Z-domain tetramer (MabSelect SuRe) shows strong Fab-mediated VH3 binding that the wild-type recombinant Protein A ligand (MabSelect) does not [2], while novel C-domain multimers retain >90% DBC after 60 h in 0.5 M NaOH compared with the rapid decline observed for unengineered B-domain ligands [3]. Substituting Protein G or Protein A/G for a rSPA chromatography step changes the IgG-subclass elution profile—Protein G binds human IgG3 strongly (strong binding) whereas Protein A binds it only weakly (weak binding) [4]—which directly alters process yield and purity. The quantitative evidence below demonstrates that each rSPA variant occupies a distinct performance envelope that cannot be replicated by a close analog without measurable process impact.

Recombinant Staphylococcal Protein A: Quantitative Head-to-Head Performance Evidence for Scientific Procurement


Species-Specific IgG Binding Breadth: Recombinant Protein A vs. Protein G vs. Protein A/G

Recombinant Staphylococcal Protein A exhibits strong binding to human IgG1, IgG2, and IgG4, but only weak binding to human IgG3, mouse IgG1, rat IgG1, and most bovine, goat, and sheep IgG subclasses [1]. This restricted but isotypically discriminating binding profile directly enables the preparation of isotypically pure IgG fractions from human and rabbit sources, a capability that is lost with Protein G, which binds strongly to human IgG3, mouse IgG1, rat IgG1, and a broader set of polyclonal IgGs from cow, goat, sheep, and horse [1]. The chimeric Protein A/G bridges this gap by combining five Protein A domains with two Protein G domains, yielding strong binding across all human IgG subclasses and most mammalian species, but at the cost of losing the isotype-resolving power of Protein A alone [2].

Antibody purification Affinity chromatography Immunoprecipitation

Engineered Alkaline Stability: C-Domain Multimer (rProtein A Seplife Suno) vs. Conventional B-Domain Ligands Under CIP NaOH Exposure

A recently reported C-domain-based recombinant Protein A variant (CmZmb, commercialized as rProtein A Seplife Suno) retained >90% of initial dynamic binding capacity (DBC) after 60 h incubation in 0.5 M NaOH, approximately 80% DBC after 40 h in 1.0 M NaOH, and 60% DBC after 40 h in 1.5 M NaOH [1]. In contrast, conventional recombinant Protein A ligands based on the B-domain or native sequence exhibit significant capacity loss under identical alkaline exposure; MabSelect SuRe retains high binding capacity after 72 h in 0.1 M NaOH, but shows an accentuated decline at concentrations above 0.5 M NaOH [2]. The alkaline stability rank order established by high-resolution mass spectrometry is B-domain < SuRe-domain < PrismA-domain [3], placing the CmZmb variant at or near the top of currently available engineered ligands for CIP tolerance.

Alkaline stability Cleaning-in-place Resin lifetime

Dynamic Binding Capacity: rProtein A Seplife Suno (70 mg/mL) vs. Benchmark MabSelect SuRe and Industry-Average Resins

The CmZmb-ligand resin rProtein A Seplife Suno delivers a 10% dynamic binding capacity of ≥70 mg/mL for human IgG at standard residence times [1], positioning it among the highest-capacity Protein A stationary phases reported. A comprehensive 12-resin comparison found that DBC for monoclonal antibodies ranged from 37–72 mg/mL at 4 min residence time, with MabSelect SuRe pcc and MabSelect PrismA achieving the upper end at 58–74 mg/mL [2]. By contrast, first-generation rProtein A Sepharose Fast Flow yields approximately 35–50 mg/mL [3], and MabSelect Xtra offers approximately 30% higher DBC than standard Protein A media . The 70 mg/mL benchmark of Seplife Suno represents approximately a 40–100% increase over the industry average of ~35–50 mg/mL for conventional rProtein A resins.

Dynamic binding capacity Process productivity Resin screening

Ligand Leakage: Engineered rProtein A Seplife Suno (~15 ppm) vs. MabSelect SuRe (1–3 ppm) vs. MabSelect Xtra/ProSep-vA Ultra (30–40 ppm)

Ligand leakage represents a critical quality attribute because residual Protein A fragments in the eluate must be cleared by subsequent polishing steps to meet regulatory specifications. The CmZmb-ligand resin exhibits minimal ligand leaching of approximately 15 ppm under operational conditions [1]. A comparative study of prototype Protein A media quantified ligand leakage at 1–3 ppm for MabSelect SuRe (engineered Z-domain tetramer), versus 30–40 ppm for MabSelect Xtra and ProSep-vA Ultra [2]. An earlier eight-resin comparison found a contamination range of 1.8–88 ppm (w/w) Protein A in IgG3 eluates, with immobilized rProtein A and Protein A-Sepharose CL-4B providing the lowest contamination among high-capacity gels (>10 mg/mL IgG3 capacity) [3]. Thus, Seplife Suno's ~15 ppm leakage positions it between the ultra-low-leakage SuRe platform and the higher-leakage first-generation high-capacity resins.

Ligand leakage Product purity Process-related impurities

Multicycle Lifetime Performance: rProtein A Seplife Suno (88% DBC Retention After 120 CIP Cycles) vs. WorkBeads affimAb (>90% After 60 Cycles) vs. MabSelect SuRe (>99% After 21 Cycles)

The extended lifetime of an engineered Protein A resin under repetitive CIP conditions is a primary determinant of process economics. The CmZmb resin retained 88% of its initial DBC after 120 purification cycles with 0.5 M NaOH CIP [1]. A comparative study of WorkBeads affimAb versus MabSelect SuRe reported >90% DBC retention after 60 cycles for the former, and measurable decline within 60 cycles for the latter under identical CIP conditions (0.5 M NaOH, 15 min contact time) [2]. In a separate assessment, MabSelect SuRe maintained >99% of initial DBC after 21 cycles with an optimized CIP protocol using 0.5 M NaOH [3]. The Seplife Suno data extends the demonstrated cycle life to 120 cycles while retaining 88% capacity, representing a 2×–6× cycle-count advantage over comparator data sets at similar NaOH concentrations.

Resin lifetime CIP cycling Process economics

Fab-Mediated VH3 Binding: Recombinant Protein A Ligand (MabSelect) vs. Engineered Z-Domain Tetramer (MabSelect SuRe)

The wild-type recombinant Protein A ligand used in MabSelect binds a subset of VH3-family F(ab')₂ fragments with variable affinity, whereas the engineered Z-domain tetramer of MabSelect SuRe shows strong interaction with a different subset of these molecules [1]. This differential binding is governed by sequence variability at residue 57 in the CDR2 loop of the VH3 heavy chain; site-directed mutagenesis at this position confers gain or loss of binding to both resins in three of four tested mAbs [1]. Critically, the Z domain—unlike the native B domain—was designed to eliminate Fab binding, yet the data demonstrate that SuRe retains VH3 Fab affinity for certain antibody species [1]. This means the choice between a wild-type rSPA ligand and a Z-domain variant directly determines which antibody-related byproducts (e.g., half-antibodies, light-chain fragments) are co-purified or separated during the capture step.

VH3 binding Antibody fragment separation Protein A domain engineering

Recombinant Staphylococcal Protein A: Evidence-Linked Application Scenarios for Research and Industrial Procurement


Large-Scale GMP mAb Manufacturing Requiring High-Titer Feedstock Capture with Aggressive 0.5 M NaOH CIP

Biomanufacturing facilities processing >5 g/L mAb titers benefit from the CmZmb-ligand resin (e.g., rProtein A Seplife Suno) because its 70 mg/mL DBC [1] and 88% DBC retention after 120 CIP cycles in 0.5 M NaOH [2] reduce the number of capture columns, buffer volumes, and resin replacement intervals compared with first-generation rProtein A resins that deliver only 35–50 mg/mL and degrade rapidly above 0.1 M NaOH [3]. The ~15 ppm ligand leakage [2] is acceptable for processes with a downstream polishing train designed for residual Protein A clearance.

Isotype-Specific Antibody Enrichment or Depletion from Human or Rabbit Serum

Researchers seeking to deplete human IgG3 from polyclonal IgG preparations or to enrich human IgG1, IgG2, and IgG4 preferentially should select recombinant Protein A over Protein G or Protein A/G, because Protein A binds human IgG3 only weakly (weak binding) while Protein G binds it strongly (strong binding) [4]. This differential enables isotype-resolved purification workflows that are not achievable with the broader-specificity Protein G or Protein A/G ligands.

Purification of pH-Sensitive mAbs or Fc-Fusion Proteins Requiring Milder Elution Conditions

For pH-labile biologics that aggregate below pH 3.5, engineered Protein A variants with modified Fc-binding domains enable elution at pH 4.6 or above, reducing high-molecular-weight (HMW) species formation by >50% compared with conventional Protein A resins [5]. Procuring a mild-elution rSPA resin is necessary when the target molecule shows ≥2% aggregation at standard elution pH 3.0–3.5, as demonstrated for a pH-sensitive fusion protein where traditional resin elution produced 8% HMW (rising to 16% after 48 h hold) versus only 2% HMW with the mild-elution resin [5].

Bispecific Antibody or VH3-Containing Fragment Purification Requiring Defined Fab-Binding Selectivity

Process development groups working with bispecific antibodies or antibody fragments containing VH3 domains must empirically screen both wild-type rSPA and Z-domain (SuRe-type) resins, because the two ligand classes exhibit distinct and sequence-dependent VH3 Fab binding profiles controlled by CDR2 residue 57 [6]. Relying on a single Protein A variant without this screening risks co-purifying undesired half-antibodies or fragment species that compromise final product purity.

Quote Request

Request a Quote for Recombinant Staphylococcal Protein A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.